1-(3-Ethoxy-5-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-Ethoxy-5-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol It is characterized by the presence of ethoxy and methoxy groups attached to a phenyl ring, along with a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxy-5-methoxyphenyl)propan-1-one typically involves the reaction of 3-ethoxy-5-methoxybenzaldehyde with a suitable reagent to introduce the propanone group. One common method is the Claisen-Schmidt condensation, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethoxy-5-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanones.
Scientific Research Applications
1-(3-Ethoxy-5-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3-Ethoxy-5-methoxyphenyl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethoxy and methoxy groups can affect the compound’s binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)propan-1-one: Similar structure but lacks the ethoxy group.
1-(4-Methoxyphenyl)propan-1-one: Similar structure but with the methoxy group at a different position.
3-Methoxypropiophenone: Another related compound with a methoxy group.
Uniqueness
1-(3-Ethoxy-5-methoxyphenyl)propan-1-one is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions in various applications .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
1-(3-ethoxy-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O3/c1-4-12(13)9-6-10(14-3)8-11(7-9)15-5-2/h6-8H,4-5H2,1-3H3 |
InChI Key |
JCMABHGVQLNREK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OCC)OC |
Origin of Product |
United States |
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